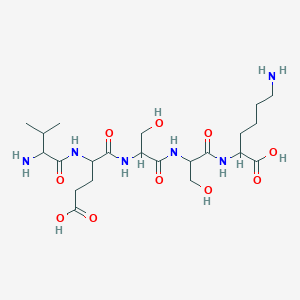![molecular formula C13H7ClN4 B1371660 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile CAS No. 1082604-63-4](/img/structure/B1371660.png)
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Vue d'ensemble
Description
The compound “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” has an imidazopyridazine ring system that is essentially planar with a maximum deviation of 0.015 Å . The ring system is inclined to the benzene ring of the benzonitrile group by 11.31° . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .
Molecular Structure Analysis
The molecular structure of “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” was solved using SHELXS97 and refined using SHELXL97 . The imidazopyridazine ring system is essentially planar with a maximum deviation of 0.015 Å . It is inclined to the benzene ring of the benzonitrile group by 11.31° . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .Physical And Chemical Properties Analysis
The compound “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” is a powder . It has a molecular weight of 254.68 . The storage temperature is room temperature .Applications De Recherche Scientifique
Antimicrobial Activities
Compounds containing the benzoimidazole moiety, similar to 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile, have been constructed and evaluated for their antimicrobial activities. These compounds demonstrated significant effectiveness against both gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), as well as fungi (e.g., Candida albicans, Aspergillus niger) (E. A. Abd El-Meguid, 2014).
Synthetic Methodologies
A study on the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position yielded various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This methodology facilitated the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines, showcasing the compound's versatility in creating structurally diverse molecules (A. Akkaoui et al., 2010).
Coordination Compounds and Photoluminescent Properties
Research involving a new 3-position substituted imidazo[1,2-a]pyridine ligand led to the synthesis and structural characterization of novel coordination polymers and discrete complexes. These compounds were synthesized under solvothermal conditions and exhibited unique photoluminescent properties, highlighting the potential application of such compounds in materials science and photoluminescent materials (Bin Li et al., 2018).
Antitumor Activity and Molecular Docking
Another study synthesized two similar substituted imidazo[1,2-a]pyridine ligands for constructing novel Cu(II)-based coordination complexes. These complexes were evaluated for their inhibitory effect on human myocardial aneurysm cells, demonstrating the potential of such compounds in medicinal chemistry and drug development. The study also included molecular docking to evaluate the interaction of these complexes with biological targets (Jiapeng Liu et al., 2020).
Propriétés
IUPAC Name |
4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-12-5-6-13-16-8-11(18(13)17-12)10-3-1-9(7-15)2-4-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVRTNQTEZIXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218011 | |
| Record name | 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | |
CAS RN |
1082604-63-4 | |
| Record name | 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082604-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile as revealed by the study?
A1: The study reveals that 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile has a planar imidazopyridazine ring system with a maximum deviation of 0.015 Å []. This ring system is inclined at an angle of 11.31° to the benzene ring of the benzonitrile group []. The crystal structure analysis shows that the molecules interact with each other through C—H⋯Cl and C—H⋯N interactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)


![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)